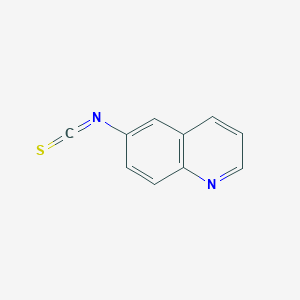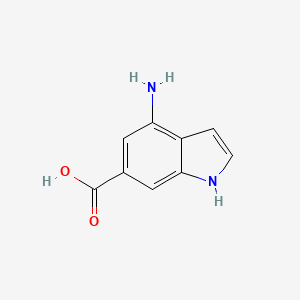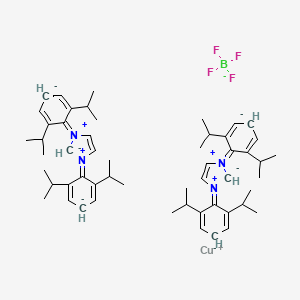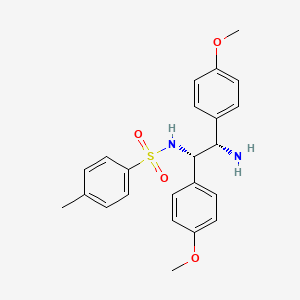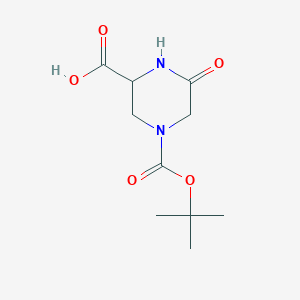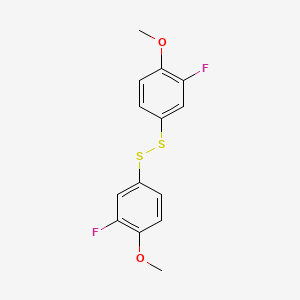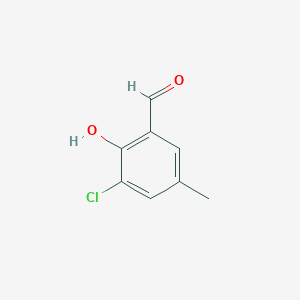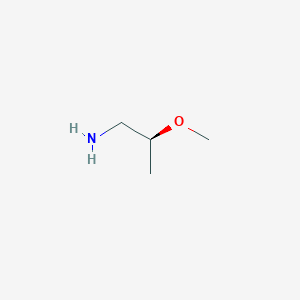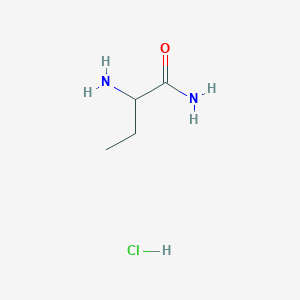
2-Aminobutanamide hydrochloride
描述
2-Aminobutanamide hydrochloride is an organic compound with the molecular formula C4H11ClN2O. It is a white to off-white solid that is slightly soluble in water and DMSO. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of the anti-epileptic drug levetiracetam .
作用机制
Target of Action
2-Aminobutanamide hydrochloride is a key intermediate necessary for synthesizing the anti-epileptic chiral drug, namely levetiracetam . .
Mode of Action
It is known to be used in the synthesis of levetiracetam , which suggests it may interact with its targets in a way that contributes to the anti-epileptic effects of the final compound
Biochemical Pathways
As an intermediate in the synthesis of levetiracetam , it may be involved in the biochemical pathways related to the functioning of this drug. Levetiracetam is known to modulate synaptic neurotransmission, but the specific pathways influenced by this compound remain to be determined.
Result of Action
As an intermediate in the synthesis of levetiracetam , its primary role may be to contribute to the structure and function of the final compound, rather than exerting direct effects itself.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutanamide hydrochloride typically involves the following steps:
Salifying: Hydrogen chloride is introduced into the crude product to obtain this compound with optical activity.
Industrial Production Methods
For industrial production, a biotransformation method is often employed. This method uses L-threonine as the initial raw material to prepare L-2-aminobutyric acid, which is then esterified and subjected to ammonolysis to obtain the target compound . This process is environmentally friendly, cost-effective, and yields a high purity product suitable for large-scale production .
化学反应分析
2-Aminobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common reagents and conditions used in these reactions include thionyl chloride for esterification and hydrogen chloride for salifying . Major products formed from these reactions include 2-aminobutyric acid and its derivatives .
科学研究应用
2-Aminobutanamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the production of levetiracetam, an anti-epileptic drug.
Industry: It is used in the production of fine chemicals and as a standard in analytical chemistry.
相似化合物的比较
2-Aminobutanamide hydrochloride is unique due to its specific use in the synthesis of levetiracetam. Similar compounds include:
2-Aminobutyric acid: Used as a precursor in various chemical syntheses.
2-Aminobutyramide: Another intermediate used in pharmaceutical synthesis.
These compounds share similar chemical structures but differ in their specific applications and synthesis routes.
属性
IUPAC Name |
2-aminobutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMIDJFXOYCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89603-48-5 | |
| Record name | 2-aminobutanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes for producing 2-Aminobutanamide hydrochloride?
A1: There are two primary synthetic approaches highlighted in the research:
- Starting with L-Threonine: This method utilizes biotransformation to convert L-Threonine into L-2-aminobutyric acid. [] Subsequent esterification and ammonolysis reactions lead to the desired this compound. This approach benefits from the high optical selectivity of biotransformation, resulting in high isomer purity. []
- Synthesizing from Propionaldehyde: This method involves reacting propionaldehyde with ammonia water, ammonium chloride, and sodium cyanide to produce 2-amino butyronitrile. [] Alkaline hydrolysis of the nitrile yields 2-aminobutanamide, which is then reacted with L-tartaric acid to obtain the final L-2-Aminobutanamide hydrochloride. This method is highlighted for its high yield, safety, and cost-effectiveness. []
Q2: How is this compound used in the synthesis of Levetiracetam?
A: Research outlines two main pathways using (S)-2-Aminobutanamide hydrochloride as the chiral starting material for Levetiracetam synthesis: []
- Reaction with 4-chlorobutyryl Chloride: This approach involves reacting (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride in the presence of a base and a phase transfer catalyst (specifically PEG-400). [] This method offers advantages as it avoids the formation of diacetylation impurities, resulting in a shorter reaction time and simpler purification compared to the previous method. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


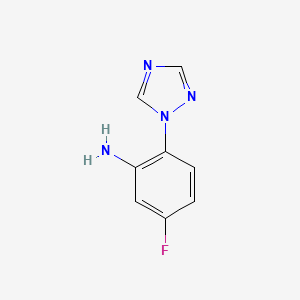
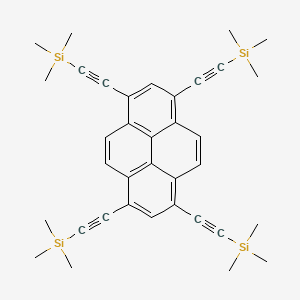
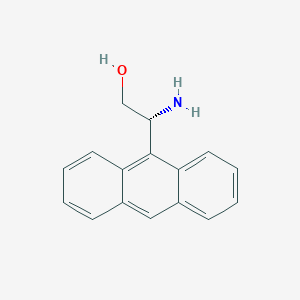
![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)
